molecular formula C12H13NO3 B422160 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-ETHYL-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-ETHYL-2-PROPENAMIDE

Cat. No.: B422160
M. Wt: 219.24g/mol
InChI Key: OHQRHCPRPLNTLM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzodioxol-5-yl)-N-ethylacrylamide is an organic compound characterized by the presence of a benzodioxole ring attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-ETHYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Acrylamide Formation: The acrylamide moiety is introduced by reacting the benzodioxole derivative with acryloyl chloride in the presence of a base such as triethylamine.

    N-Ethylation: The final step involves the N-ethylation of the acrylamide using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-ethylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acrylamide moiety, where nucleophiles such as amines or thiols replace the acrylamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted acrylamides.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-N-ethylacrylamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-ETHYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)acrylamide: Lacks the N-ethyl group, which may affect its reactivity and biological activity.

    3-(1,3-Benzodioxol-5-yl)-N-methylacrylamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

    3-(1,3-Benzodioxol-5-yl)-N-propylacrylamide: Features a propyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-N-ethylacrylamide is unique due to its specific structural features, such as the presence of both the benzodioxole ring and the N-ethylacrylamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-ethylprop-2-enamide

InChI

InChI=1S/C12H13NO3/c1-2-13-12(14)6-4-9-3-5-10-11(7-9)16-8-15-10/h3-7H,2,8H2,1H3,(H,13,14)/b6-4+

InChI Key

OHQRHCPRPLNTLM-GQCTYLIASA-N

Isomeric SMILES

CCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2

SMILES

CCNC(=O)C=CC1=CC2=C(C=C1)OCO2

Canonical SMILES

CCNC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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